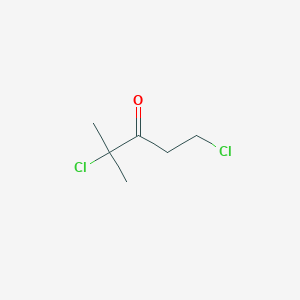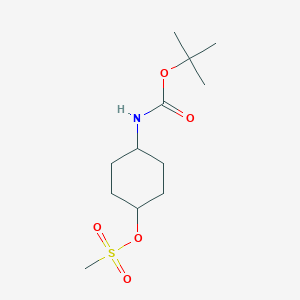
Metanosulfonato de trans-4-(Boc-amino)ciclohexilo
Descripción general
Descripción
trans-4-(Boc-amino)cyclohexyl methanesulfonate: is a chemical compound with the molecular formula C₁₂H₂₃NO₅S. It is a derivative of trans-2-aminocyclohexanecarboxylic acid and is often used as an intermediate in organic synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and reactivity in various chemical reactions .
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Peptide Synthesis: The compound is used in the synthesis of helical β-peptides and other oligomers, which have applications in drug discovery and development.
Intermediate for Antipsychotic Drugs: It serves as an intermediate in the synthesis of cariprazine, a novel antipsychotic acting on dopamine D3/D2 receptors.
Industry:
Chemical Manufacturing: It is utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
Target of Action
Trans-4-(Boc-amino)cyclohexyl methanesulfonate is a chemical compound used in organic synthesis It is known to be an important intermediate in the synthesis of various drugs .
Mode of Action
It is known to participate in organic synthesis reactions as an intermediate . The compound’s interaction with its targets and the resulting changes would depend on the specific synthesis pathway in which it is used.
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the final product of the synthesis .
Result of Action
As an intermediate in drug synthesis, its effects would be dependent on the final drug product and its mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate typically involves the following steps:
Protection of the Amino Group: The amino group of trans-4-aminocyclohexanol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Methanesulfonate Ester: The protected trans-4-(Boc-amino)cyclohexanol is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods for trans-4-(Boc-amino)cyclohexyl methanesulfonate follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: trans-4-(Boc-amino)cyclohexyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection under mild acidic conditions.
Major Products:
Comparación Con Compuestos Similares
trans-4-(Boc-amino)cyclohexaneacetaldehyde: Another derivative used in the synthesis of pharmaceuticals.
trans-2-aminocyclohexanecarboxylic acid: A precursor for various cyclohexyl derivatives.
Uniqueness: trans-4-(Boc-amino)cyclohexyl methanesulfonate is unique due to its combination of a Boc-protected amino group and a methanesulfonate ester, which provides versatility in synthetic applications. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUFGPZEKPRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619362 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177545-89-0 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
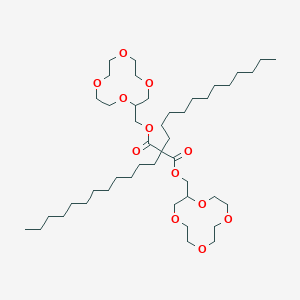
![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)
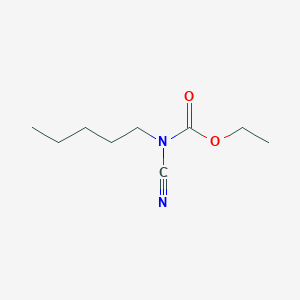
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
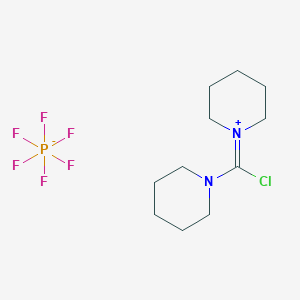
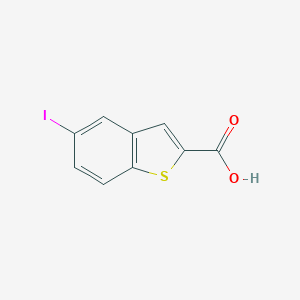


![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)



![Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B62119.png)
